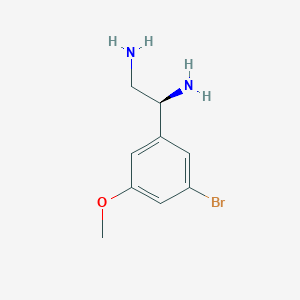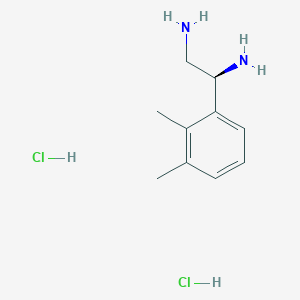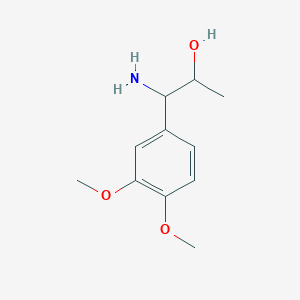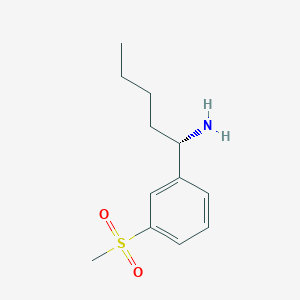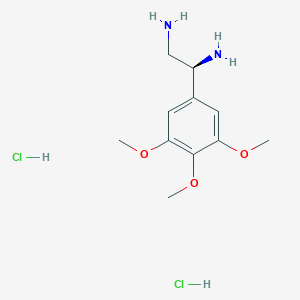
(1S)-1-(3,4,5-Trimethoxyphenyl)ethane-1,2-diamine 2hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-1-(3,4,5-Trimethoxyphenyl)ethane-1,2-diamine 2HCl is a chemical compound characterized by the presence of three methoxy groups attached to a phenyl ring, an ethane backbone, and two amine groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-(3,4,5-Trimethoxyphenyl)ethane-1,2-diamine typically involves the following steps:
Starting Material: The synthesis begins with 3,4,5-trimethoxybenzaldehyde.
Reductive Amination: The aldehyde group is converted to an amine group through reductive amination using a suitable amine and a reducing agent such as sodium cyanoborohydride.
Resolution: The resulting racemic mixture is resolved to obtain the (1S)-enantiomer.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale reductive amination processes, followed by chromatographic techniques for enantiomeric resolution. The reaction conditions are optimized to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine groups, forming corresponding oxides.
Reduction: Reduction reactions can further reduce the amine groups to form secondary or tertiary amines.
Substitution: The methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for nucleophilic substitution.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
(1S)-1-(3,4,5-Trimethoxyphenyl)ethane-1,2-diamine 2HCl has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anticancer and antiviral drugs.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies to understand the interaction of amine-containing compounds with biological systems.
Mechanism of Action
The mechanism of action of (1S)-1-(3,4,5-Trimethoxyphenyl)ethane-1,2-diamine 2HCl involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors that interact with amine groups.
Pathways Involved: It may modulate signaling pathways by binding to receptors or inhibiting enzyme activity, leading to therapeutic effects.
Comparison with Similar Compounds
1-(3,4,5-Trimethoxyphenyl)ethane-1,2-diyl esters: These compounds share a similar phenyl ring structure with methoxy groups but differ in their ester functionalities.
3,4,5-Trimethoxycinnamamide derivatives: These compounds have a similar methoxy-substituted phenyl ring but differ in their amide functionalities.
Uniqueness:
Structural Uniqueness: The presence of both amine groups and methoxy groups in (1S)-1-(3,4,5-Trimethoxyphenyl)ethane-1,2-diamine 2HCl provides unique reactivity and interaction profiles.
Functional Uniqueness: Its ability to participate in diverse chemical reactions and its potential therapeutic applications make it distinct from other similar compounds.
Properties
Molecular Formula |
C11H20Cl2N2O3 |
|---|---|
Molecular Weight |
299.19 g/mol |
IUPAC Name |
(1S)-1-(3,4,5-trimethoxyphenyl)ethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C11H18N2O3.2ClH/c1-14-9-4-7(8(13)6-12)5-10(15-2)11(9)16-3;;/h4-5,8H,6,12-13H2,1-3H3;2*1H/t8-;;/m1../s1 |
InChI Key |
ZXDFDUYTGXJQFW-YCBDHFTFSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)[C@@H](CN)N.Cl.Cl |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(CN)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


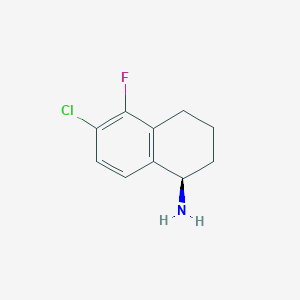
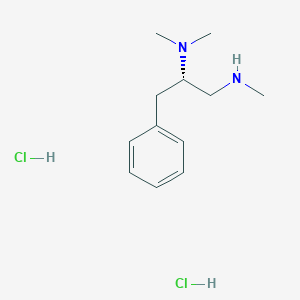
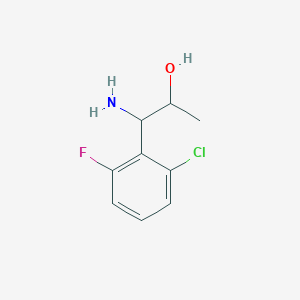

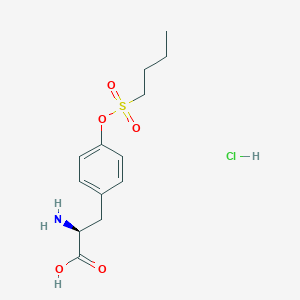

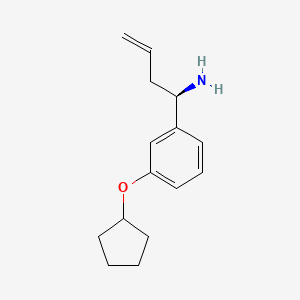
![6-Bromo-2-(4-methoxyphenyl)imidazo[1,2-A]pyrazin-8-amine](/img/structure/B13045285.png)
